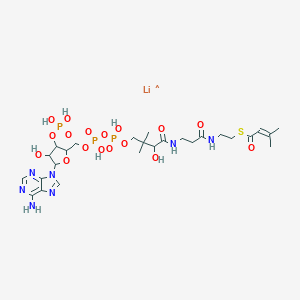

S-(2-(3-(4-((((((5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 3-methylbut-2-enethioate, lithium salt

Beschreibung

Coenzyme A as a Ubiquitous and Essential Metabolic Cofactor

Coenzyme A (CoA) is a fundamental and indispensable cofactor in the metabolism of all living organisms. wikipedia.org Its central role lies in its function as a carrier of acyl groups, most notably in the form of acetyl-CoA, which is a key molecule in both the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgmedchemexpress.com The biosynthesis of CoA in humans requires pantothenate (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.org Approximately 4% of cellular enzymes utilize CoA or its thioester derivatives as a substrate, highlighting its extensive involvement in cellular biochemistry. wikipedia.org

CoA participates in a vast array of metabolic pathways, acting as a carbonyl-activating group and facilitating acyl transfer reactions. medchemexpress.comimrpress.com It is crucial for energy production, as acetyl-CoA derived from glycolysis, fatty acid beta-oxidation, and amino acid metabolism is the primary input for the citric acid cycle. wikipedia.org Beyond its classic role in energy metabolism, emerging evidence indicates that CoA is also involved in the post-translational modification of proteins, signal transduction, and epigenetic regulation. umcgresearch.orgcoenzalabs.com The metabolic processes involving CoA and its derivatives are integral to nearly all physiological functions within the cell. imrpress.com

Overview of Acyl-Coenzyme A Thioesters: Structure, Diversity, and Core Functions

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, formed when the thiol group of Coenzyme A reacts with a carboxylic acid to create a thioester bond. wikipedia.orgwikipedia.org This thioester linkage is a high-energy bond, which makes the acyl group readily transferable in various biochemical reactions. sigmaaldrich.comlibretexts.org Acyl-CoAs are the activated form of fatty acids, enabling their participation in metabolic processes. libretexts.org

The diversity of acyl-CoA thioesters is vast, reflecting the wide range of fatty acids and other carboxylic acids that can be activated by CoA. This diversity allows them to participate in a multitude of metabolic pathways. Their core functions include:

Fatty Acid Metabolism: Acyl-CoAs are central to both the breakdown (beta-oxidation) and synthesis of fatty acids. sigmaaldrich.comwikipedia.org In beta-oxidation, long-chain acyl-CoAs are transported into the mitochondria and sequentially shortened to produce acetyl-CoA. nih.govannualreviews.org

Energy Production: The acetyl-CoA generated from the breakdown of carbohydrates, fats, and some amino acids enters the citric acid cycle, a key energy-yielding pathway. wikipedia.org

Biosynthesis: Acyl-CoAs serve as precursors for the synthesis of various biomolecules, including complex lipids like triacylglycerols and steroids. wikipedia.orglibretexts.org

Regulation: Intracellular levels of acyl-CoAs can regulate the activity of enzymes and metabolic pathways. ebi.ac.uk For instance, acetyl-CoA allosterically regulates pyruvate dehydrogenase and carboxylase. wikipedia.org

The structure of an acyl-CoA consists of the acyl group (R-C=O) linked to the sulfur atom of coenzyme A. This general structure is shared among all acyl-CoA thioesters, with the "R" group representing the variable acyl chain.

Specific Significance of Unsaturated Short-Chain Acyl-Coenzyme A Species in Biochemical Pathways

Unsaturated short-chain acyl-CoA species are important intermediates in various metabolic pathways, including the degradation of certain amino acids and the beta-oxidation of unsaturated fatty acids. d-nb.infomdpi.com The presence of double bonds in their carbon chains necessitates the action of specific auxiliary enzymes for their complete metabolism. wikipedia.org

The Pivotal Role of (C5:1) Coenzyme A Lithium Salt as an Acyl Group Carrier in Metabolic Research

(C5:1) Coenzyme A lithium salt, which includes isomers like pentenoyl-CoA and β-methylcrotonyl-CoA, serves as a crucial tool in metabolic research. chemdad.com As an acyl group carrier, it is used as a substrate to investigate the specificity and kinetics of enzymes involved in specific metabolic pathways. chemdad.com For example, β-methylcrotonyl-CoA is a key substrate for β-methylcrotonyl-CoA carboxylase (MCCase), an enzyme involved in the breakdown of the amino acid leucine (B10760876). The lithium salt form of these compounds can enhance their solubility and stability, making them particularly useful for in vitro enzymatic assays. chemimpex.com

Positioning Pentenoyl-Coenzyme A Derivatives within the Broader Acyl-CoA Landscape

Pentenoyl-CoA is a five-carbon unsaturated acyl-CoA that appears in several metabolic contexts. It is an intermediate in the degradation of certain compounds and can be metabolized through the beta-oxidation pathway. nih.govqmul.ac.uk For instance, in the metabolism of 4-pentenoic acid, 2,4-pentadienoyl-CoA is formed and can be subsequently reduced to a pentenoyl-CoA species. nih.gov Furthermore, in the degradation of 5-aminovalerate by some bacteria, intermediates such as 4-pentenoyl-CoA and trans-2-pentenoyl-CoA are formed. capes.gov.br

Recent research has also uncovered a novel anabolic pathway where two molecules of the three-carbon propionyl-CoA can condense to form the six-carbon trans-2-methyl-2-pentenoyl-CoA in mammals, including in human heart tissue. biorxiv.orgresearchgate.netnih.govtemple.edu This finding challenges the traditional view that anabolic metabolism primarily utilizes one and two-carbon units. biorxiv.orgnih.gov This pathway may be significant in conditions like propionic acidemia, where the accumulation of propionyl-CoA can lead to the formation of unusual branched-chain fatty acids. biorxiv.orgnih.gov

The study of pentenoyl-CoA derivatives and other short-chain unsaturated acyl-CoAs is essential for understanding the intricacies of fatty acid and amino acid metabolism, as well as for elucidating novel metabolic pathways and their implications in health and disease.

Eigenschaften

CAS-Nummer |

108347-83-7 |

|---|---|

Molekularformel |

C26H38Li4N7O17P3S |

Molekulargewicht |

873.5 g/mol |

IUPAC-Name |

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-[2-(3-methylbut-2-enoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C26H42N7O17P3S.4Li/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33;;;;/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

GOAUDLLOUVLYIJ-UHFFFAOYSA-J |

Isomerische SMILES |

[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C |

Kanonische SMILES |

[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Interconversion of C5:1 Coenzyme a Thioesters

The formation and transformation of (C5:1) Coenzyme A thioesters are governed by a series of enzymatic reactions that are crucial for cellular function. These pathways involve the activation of fatty acids and the metabolism of amino acids, leading to the generation of various acyl-CoA derivatives.

Enzymatic Pathways for the Formation of Unsaturated Acyl-CoAs

The initial and pivotal step in the metabolism of fatty acids is their activation into acyl-CoA thioesters. creative-proteomics.com This process is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSLs). nih.govjst.go.jp These enzymes exhibit broad but distinct substrate specificities, acting on a variety of fatty acids to form their corresponding acyl-CoA derivatives.

Acyl-CoA synthetases are a family of enzymes that activate fatty acids by converting them into their acyl-CoA esters. creative-proteomics.com This activation is a prerequisite for their participation in various metabolic pathways, including β-oxidation and lipid synthesis. creative-proteomics.com Different isoforms of ACSLs show preferences for fatty acids of varying chain lengths and degrees of saturation. For instance, some ACSLs exhibit high activity towards long-chain saturated and unsaturated fatty acids, while others are more specific for medium-chain or polyunsaturated fatty acids. nih.govjst.go.jpjst.go.jpresearchgate.netnih.gov

The substrate specificity of these enzymes is a key determinant of the intracellular pool of acyl-CoAs. For example, ACSL4 has a strong preference for arachidonic acid, while ACSL6 variants can activate a range of long-chain fatty acids, with oleic acid being a good substrate for both major variants. nih.govjst.go.jpjst.go.jpnih.gov The generation of (C5:1) Coenzyme A, or pentenoyl-CoA, would similarly depend on the presence of an acyl-CoA synthetase capable of activating pentenoic acid.

| Enzyme Family | General Substrate Preference | Reference |

| Acyl-CoA Synthetases (ACSLs) | Long-chain fatty acids | nih.govjst.go.jp |

| Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) | Short branched-chain acyl-CoAs | nih.gov |

| Acyl-CoA Dehydrogenases (ACADs) | Fatty acid acyl-CoA substrates of varying chain lengths | wikipedia.org |

Generation of Short-Chain and Branched-Chain Acyl-CoAs from Amino Acid and Fatty Acid Precursors

Short-chain and branched-chain acyl-CoAs are essential metabolic intermediates derived from the catabolism of both amino acids and fatty acids. nih.govasm.org The breakdown of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine is a significant source of these molecules. nih.gov This process involves transamination to form the corresponding α-keto acids, which are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to yield branched-chain acyl-CoAs. nih.govasm.org

In some organisms, like Staphylococcus aureus, there are alternative, Bkd-independent pathways for generating branched-chain acyl-CoAs, highlighting the metabolic flexibility in producing these crucial precursors for branched-chain fatty acid synthesis. nih.gov These pathways can utilize extracellular short-chain fatty acids. nih.gov

Specific Biosynthetic Routes Involving Pentenoic Acid Metabolism

Pentenoic acid, a five-carbon unsaturated fatty acid, serves as a direct precursor for the synthesis of (C5:1) Coenzyme A. Its metabolism involves a series of enzymatic conversions that lead to the formation of various reactive intermediates.

The metabolism of 4-pentenoic acid is initiated by its conversion to the corresponding acyl-CoA thioester. inchem.org This activated form can then undergo dehydrogenation to yield trans-2,4-pentadienoyl-CoA. inchem.orgnih.govresearchgate.netsigmaaldrich.cn This conversion is a key step that introduces a second double bond into the carbon chain, creating a conjugated system.

The direct β-oxidation of 2,4-pentadienoyl-CoA leads to the formation of the highly reactive intermediate, 3-keto-4-pentenoyl-CoA. nih.gov This compound is a critical juncture in the metabolic pathway of 4-pentenoic acid. nih.gov

Conversion of 4-Pentenoic Acid to Alkenoyl Coenzyme A Derivatives (e.g., 2,4-Pentadienoyl Coenzyme A)

Mechanisms of Carbon Chain Modification and Elongation Involving Pentenoyl-CoA

Condensation Reactions of Shorter Carbon Units (e.g., Propionyl-Coenzyme A to Trans-2-Methyl-2-Pentenoyl Coenzyme A)

The anabolic use of three-carbon units from propionate (B1217596) is a significant, non-oxidative metabolic pathway. researchgate.netnih.gov While mammals have long been understood to primarily oxidize the three-carbon propionyl-CoA by converting it to succinyl-CoA for entry into the citric acid cycle, recent research has illuminated an alternative fate. researchgate.netnih.gov In this pathway, two three-carbon propionyl-CoA units undergo a condensation reaction to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). researchgate.netnih.gov

This anabolic reaction has been confirmed in vivo in multiple tissues in mice, including the heart and kidney, and to a lesser extent in the liver and brown adipose tissue. nih.gov Furthermore, ex vivo studies using human myocardial tissue have also demonstrated the formation of 2M2PE-CoA from propionate, indicating that this is a conserved metabolic pathway. nih.gov The catabolism of the amino acid valine can produce propionyl-CoA, which is then utilized in this condensation. researchgate.net Isotope tracing studies have verified that the condensation of two molecules of propionyl-CoA results in a six-carbon structure. researchgate.netresearchgate.net

While the complete enzymatic machinery for this specific pathway is still under investigation, enzymes that catalyze the condensation of propionyl-CoA units have been identified in other organisms. nih.govnih.gov For instance, an enzyme purified from the mitochondria of the nematode Ascaris lumbricoides demonstrates a preference for condensing propionyl-CoA over acetyl-CoA. nih.gov This enzyme facilitates the synthesis of 2-methyl-branched-chain keto acids and is significantly more active with propionyl-CoA as a substrate. nih.gov

A related condensation reaction involves one molecule of propionyl-CoA and one molecule of acetyl-CoA. nih.govresearchgate.net This reaction is crucial for producing odd-chain fatty acids and starts with the formation of a five-carbon intermediate, 3-keto-pentanoate, which can then be converted to pentanoic acid. researchgate.net

Table 1: Key Condensation Reactions of Propionyl-CoA

| Reactants | Key Product | Significance |

|---|---|---|

| 2 x Propionyl-CoA | Trans-2-methyl-2-pentenoyl-CoA | Anabolic use of three-carbon units; formation of a C6 metabolite. researchgate.netnih.gov |

Reversals of Beta-Oxidation Pathways in Biosynthesis of Acyl-CoAs

The reversal of the β-oxidation cycle is an engineered and naturally occurring metabolic platform for synthesizing alcohols and carboxylic acids. nih.gov This pathway is notable for its carbon and energy efficiency because it directly uses acetyl-CoA for elongating the acyl chain, bypassing the ATP-dependent conversion of acetyl-CoA to malonyl-CoA that is required in the canonical fatty acid synthesis pathway. nih.govgoogle.combiorxiv.org The reverse β-oxidation (rBOX) pathway relies on Coenzyme A (CoA) thioester intermediates for iterative, non-decarboxylative carbon chain elongation. google.comnih.gov

The process involves a cycle of four core enzymatic reactions that are essentially the reverse of the steps in fatty acid degradation:

Condensation: The cycle is initiated by a 3-ketoacyl-CoA thiolase, which catalyzes a Claisen condensation reaction. This step combines an acyl-CoA primer with an acetyl-CoA extender unit to form a β-ketoacyl-CoA, creating a new carbon-carbon bond. nih.gov While the standard units are two acetyl-CoA molecules, various native and engineered thiolases can accept a range of acyl-CoAs as both primers and extenders. nih.gov

First Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a hydroxyacyl-CoA dehydrogenase (HACD), typically using NADH as the reducing cofactor. biorxiv.orgnih.gov

Dehydration: An enoyl-CoA hydratase (ECH) catalyzes the dehydration of the β-hydroxyacyl-CoA to form a trans-Δ2-enoyl-CoA. nih.gov

Second Reduction: Finally, a trans-enoyl-CoA reductase (ECR) reduces the double bond of the trans-Δ2-enoyl-CoA to yield a saturated acyl-CoA, which is now two carbons longer than the initial primer. biorxiv.orgnih.gov This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into a final product by termination enzymes. google.comnih.gov

This reversed pathway has been successfully engineered in organisms like Escherichia coli and Saccharomyces cerevisiae to produce a variety of chemicals, including n-alcohols and fatty acids of various lengths. nih.govbiorxiv.org The efficiency of this pathway is enhanced by its use of NADH, which is more abundant than NADPH in the cytosol of organisms like S. cerevisiae under certain conditions. biorxiv.org

Table 2: Core Reactions of the Reverse β-Oxidation Cycle

| Step | Reaction | Enzyme Class | Cofactor |

|---|---|---|---|

| 1 | Acyl-CoA + Acetyl-CoA → β-Ketoacyl-CoA | 3-ketoacyl-CoA thiolase | - |

| 2 | β-Ketoacyl-CoA → β-Hydroxyacyl-CoA | Hydroxyacyl-CoA dehydrogenase (HACD) | NADH |

| 3 | β-Hydroxyacyl-CoA → Trans-Δ2-enoyl-CoA | Enoyl-CoA hydratase (ECH) | - |

Metabolic Roles and Enzymatic Mechanisms of C5:1 Coenzyme a Thioesters

Participation in Lipid and Fatty Acid Metabolism

(C5:1) CoA, also known as tiglyl-CoA or 2-methylcrotonoyl-CoA, is an acyl-CoA thioester that plays a key role in mitochondrial energy metabolism. wikipedia.org As a carrier of acyl groups, it is integral to the synthesis and degradation of fatty acids. sigmaaldrich.com

Intermediates in Beta-Oxidation of Unsaturated Fatty Acids

Beta-oxidation is the catabolic process where fatty acid molecules are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate energy in the form of ATP. wikipedia.org The oxidation of unsaturated fatty acids requires additional enzymes to handle the double bonds. libretexts.orgaocs.org

During the beta-oxidation of certain unsaturated fatty acids, intermediates with a double bond at an unfavorable position for the standard enzymatic machinery are formed. For instance, if a cis double bond is located between carbons three and four, the enzyme cis-Δ3-Enoyl-CoA Isomerase is required to convert it to a trans double bond between carbons two and three, allowing beta-oxidation to proceed. libretexts.org In the case of polyunsaturated fatty acids, where a cis double bond might be at the fourth carbon, the initial dehydrogenation step of beta-oxidation creates a dienoyl-CoA intermediate. libretexts.org

(C5:1) CoA, specifically tiglyl-CoA, is an intermediate in the degradation of certain fatty acids. For example, the metabolism of 4-pentenoic acid in rat heart mitochondria involves its conversion to 2,4-pentadienoyl-CoA. nih.gov This intermediate can then be either directly degraded through beta-oxidation or reduced in an NADPH-dependent reaction before further degradation. nih.gov The direct beta-oxidation pathway leads to the formation of 3-keto-4-pentenoyl-CoA, a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, which is a key enzyme in the final step of beta-oxidation. nih.gov

Influence on Fatty Acid Synthesis and Degradation Cycles

Fatty acid metabolism is a tightly regulated process involving both synthesis (anabolism) and degradation (catabolism). wikipedia.org Fatty acid synthesis occurs in the cytosol and involves the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain, a process catalyzed by the fatty acid synthase complex. themedicalbiochemistrypage.orgcuni.czfunaab.edu.ng In contrast, fatty acid degradation, or beta-oxidation, occurs primarily in the mitochondria and breaks down fatty acids into acetyl-CoA units. wikipedia.orgfunaab.edu.ng

(C5:1) CoA and its related compounds can influence these cycles. For instance, propionyl-CoA, a three-carbon acyl-CoA, is a product of the oxidation of odd-chain fatty acids. libretexts.orgwikipedia.org While it is a minor species, its metabolism is crucial. Propionyl-CoA can act as a primer for fatty acid synthase, leading to the synthesis of odd-chain fatty acids like C15:0 and C17:0. plos.org The catabolism of certain branched-chain amino acids also produces propionyl-CoA, further linking amino acid and fatty acid metabolism. plos.org

The balance between fatty acid synthesis and degradation is regulated by key enzymes. Acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA for fatty acid synthesis, is a major regulatory point. themedicalbiochemistrypage.orgfunaab.edu.ng Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation, thus preventing newly synthesized fatty acids from being immediately degraded. aocs.org

Roles in Triacylglyceride and Phospholipid Biosynthesis

Triacylglycerides (TGs) are the primary storage form of fatty acids in the body, while phospholipids (B1166683) are the main components of cell membranes. basicmedicalkey.commhmedical.com The synthesis of these lipids begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT), which is considered a rate-limiting step. nih.gov This initial reaction forms lysophosphatidic acid. nih.gov Subsequent acylations and the removal of a phosphate (B84403) group lead to the formation of diacylglycerol, the precursor for both triacylglycerides and several major phospholipids. basicmedicalkey.comnih.gov

Acyl-CoAs, including (C5:1) CoA and other short- and long-chain variants, serve as the activated fatty acid donors in these biosynthetic pathways. aocs.orgwjgnet.com The availability and specific types of acyl-CoAs can influence the fatty acid composition of the resulting triacylglycerides and phospholipids. While long-chain acyl-CoAs are the primary substrates, the incorporation of other acyl-CoAs can modify the properties of these lipids. nih.gov For example, the synthesis of triacylglycerols can occur through sequential acyl-CoA-dependent acylations of the glycerol (B35011) backbone. aocs.org

Involvement in Amino Acid Metabolism Pathways

(C5:1) CoA is a key intermediate in the catabolism of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. mdpi.com

Catabolism of Branched-Chain Amino Acids and Associated Acyl-Coenzyme A Intermediates

The breakdown of BCAAs is a significant source of energy and provides intermediates for other metabolic pathways. mdpi.comslideshare.net The initial steps of BCAA catabolism are common for all three amino acids and involve transamination by branched-chain aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com These reactions produce the corresponding acyl-CoA derivatives. mdpi.com

Specifically, the catabolism of isoleucine leads to the formation of tiglyl-CoA ((C5:1) CoA). wikipedia.org From isoleucine, the pathway proceeds through several steps to yield α-methylacetoacetyl-CoA, which is then cleaved to produce acetyl-CoA and propionyl-CoA. wikipedia.org

The breakdown of leucine results in the formation of isovaleryl-CoA. wikipedia.orgcaymanchem.com This intermediate is then converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD). wikipedia.orgnewenglandconsortium.org A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleryl-CoA and its derivatives. wikipedia.orgnewenglandconsortium.orgnih.gov

The catabolism of valine ultimately produces propionyl-CoA. bevital.no

Table 1: Key Acyl-CoA Intermediates in BCAA Catabolism

| Branched-Chain Amino Acid | Key Acyl-CoA Intermediate(s) | Final Products |

|---|---|---|

| Isoleucine | Tiglyl-CoA, α-Methylacetoacetyl-CoA | Acetyl-CoA, Propionyl-CoA |

| Leucine | Isovaleryl-CoA, 3-Methylcrotonyl-CoA | Acetyl-CoA, Acetoacetate |

This table provides a simplified overview of the major acyl-CoA intermediates and end products of BCAA catabolism.

Metabolic Fates and Conversions of Propionyl-Coenzyme A and its Derivatives

Propionyl-CoA, a three-carbon acyl-CoA, is generated from several sources, including the oxidation of odd-chain fatty acids and the catabolism of the amino acids valine, isoleucine, threonine, and methionine. wikipedia.orgnih.gov In mammals, propionyl-CoA is primarily converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions. wikipedia.orgmedlink.comresearchgate.net

This conversion involves three key steps:

Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. wikipedia.orgnih.gov

Racemization: Methylmalonyl-CoA racemase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. wikipedia.org

Isomerization: Methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 in the form of adenosylcobalamin, rearranges L-methylmalonyl-CoA to form succinyl-CoA. wikipedia.orgmedlink.com

The succinyl-CoA can then enter the citric acid cycle for energy production. libretexts.org

Besides its conversion to succinyl-CoA, propionyl-CoA can also have other metabolic fates. As mentioned earlier, it can serve as a primer for fatty acid synthesis, leading to the formation of odd-chain fatty acids. plos.org Additionally, under certain conditions, propionyl-CoA can be condensed to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), representing a non-oxidative, anabolic pathway for three-carbon units. nih.gov

Table 2: Enzymes in the Conversion of Propionyl-CoA to Succinyl-CoA

| Enzyme | Cofactor(s) | Reaction |

|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | Biotin, ATP, Bicarbonate | Propionyl-CoA → D-Methylmalonyl-CoA |

| Methylmalonyl-CoA Racemase | D-Methylmalonyl-CoA → L-Methylmalonyl-CoA |

This table outlines the enzymatic steps and necessary cofactors for the conversion of propionyl-CoA to succinyl-CoA.

Intersections with Central Carbon Metabolism

(C5:1) Coenzyme A thioesters, such as pentenoyl-CoA, are intermediates that can intersect with central carbon metabolism, influencing key pathways like the citric acid cycle. Their metabolism can provide precursors that replenish or supplement the intermediates of these central routes.

The citric acid cycle (TCA cycle), also known as the Krebs cycle, is a fundamental metabolic pathway that generates energy and provides precursors for biosynthesis. uobabylon.edu.iqwikipedia.org Anaplerotic reactions are crucial for replenishing TCA cycle intermediates that are consumed for anabolic processes. vedantu.comwikipedia.org

The metabolism of certain fatty acids can lead to the formation of Coenzyme A (CoA) derivatives that enter the TCA cycle. For instance, the beta-oxidation of fatty acids with an odd number of carbons produces propionyl-CoA, which is subsequently converted to succinyl-CoA, a direct intermediate of the TCA cycle. wikipedia.orgnih.gov This conversion represents a significant anaplerotic pathway. nih.gov Similarly, the breakdown of some amino acids can also yield intermediates that feed into the cycle. savemyexams.com

While direct entry of a C5:1-CoA into the TCA cycle is not a primary route, its metabolism can generate molecules that serve as anaplerotic substrates. For example, the breakdown of pentenoyl-CoA can ultimately yield acetyl-CoA, which condenses with oxaloacetate to initiate the TCA cycle. savemyexams.comlumenlearning.com The complete oxidation of this acetyl-CoA within the cycle contributes to the cellular energy pool through the production of ATP, NADH, and FADH2. uobabylon.edu.iqlumenlearning.com

Table 1: Key Anaplerotic Reactions Replenishing Citric Acid Cycle Intermediates

| Precursor | Intermediate Formed | Enzyme |

| Pyruvate (B1213749) | Oxaloacetate | Pyruvate carboxylase |

| Aspartate | Oxaloacetate | Aspartate transaminase |

| Glutamate | α-Ketoglutarate | Glutamate dehydrogenase |

| Odd-chain fatty acids | Succinyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase |

This table summarizes major anaplerotic pathways that contribute to the pool of citric acid cycle intermediates. wikipedia.orgnih.gov

The metabolic networks of purines and polyamines are essential for cell growth, proliferation, and regulation. wikipedia.orgnih.gov These pathways are interconnected with central carbon metabolism and can be influenced by the availability of CoA thioesters.

Purine (B94841) metabolism involves the synthesis of nucleotides like AMP and GMP from precursors such as ribose-5-phosphate (B1218738) and amino acids. wikipedia.org While a direct role for (C5:1) Coenzyme A in purine synthesis is not established, the energy and precursors for this intricate pathway are supplied by central metabolism, which is fueled by the oxidation of molecules like acetyl-CoA derived from fatty acid breakdown.

Polyamine metabolism is closely linked to acetyl-CoA levels. nih.gov Polyamines such as spermidine (B129725) and spermine (B22157) are critical for various cellular functions. mdpi.com Their catabolism is regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which utilizes acetyl-CoA to acetylate these polyamines, marking them for degradation or export. mdpi.commedipol.edu.tr Therefore, fluctuations in the intracellular acetyl-CoA pool, which can be influenced by the oxidation of pentenoyl-CoA, can indirectly affect polyamine homeostasis. nih.govmdpi.com An increased flux through the polyamine degradation pathway can deplete acetyl-CoA levels. mdpi.com

Contribution to the Citric Acid Cycle via Anaplerotic Pathways Involving Coenzyme A Derivatives

Enzymology of Pentenoyl-Coenzyme A Transformations

The transformation of pentenoyl-CoA is carried out by a variety of enzymes that exhibit specificities for its structure. These enzymes play crucial roles in both anabolic and catabolic pathways.

Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial step of fatty acid β-oxidation by introducing a double bond into the acyl-CoA chain. uniprot.orgbiorxiv.org These enzymes exhibit varying specificities for the chain length of their substrates.

Short-chain acyl-CoA dehydrogenase (SCAD) is known to act on short-chain acyl-CoAs. uniprot.org For instance, it catalyzes the dehydrogenation of pentanoyl-CoA to (2E)-pentenoyl-CoA. uniprot.org Some ACADs have been identified that can further oxidize α,β-unsaturated substrates at the γ,δ-position. biorxiv.org For example, the enzyme TcsD has been shown to convert 2-pentenoyl-TcsA to 2,4-pentadienoyl-TcsA. biorxiv.org

The 2-methyl branched-chain acyl-CoA dehydrogenase from Ascaris suum can dehydrogenate 2-methylvaleryl-CoA to produce 2-methyl-2-pentenoyl-CoA. nih.gov This enzyme, however, shows much lower activity towards straight-chain acyl-CoAs like valeryl-CoA. nih.gov

Table 2: Substrate Specificity of Selected Acyl-CoA Dehydrogenases

| Enzyme | Substrate(s) | Product(s) | Source Organism/Tissue |

| Short-chain acyl-CoA dehydrogenase (SCAD) | Pentanoyl-CoA | (2E)-Pentenoyl-CoA | Human (mitochondrial) |

| TcsD | 2-Pentenoyl-TcsA | 2,4-Pentadienoyl-TcsA | Burkholderia sp. |

| 2-Methyl branched-chain acyl-CoA dehydrogenase | 2-Methylvaleryl-CoA | 2-Methyl-2-pentenoyl-CoA | Ascaris suum (mitochondria) |

This table provides examples of acyl-CoA dehydrogenases and their activity on C5-related substrates. uniprot.orgbiorxiv.orgnih.gov

Thiolases are enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA, a key step in fatty acid degradation. oulu.fiwikipedia.org They can also catalyze the reverse Claisen condensation reaction for biosynthesis. wikipedia.orgresearchgate.net

Metabolites of 4-pentenoic acid, which can be converted to pentenoyl-CoA derivatives, have been shown to interact with and inhibit 3-ketoacyl-CoA thiolase. nih.gov 3-Keto-4-pentenoyl-CoA, a metabolite derived from the direct β-oxidation of 2,4-pentadienoyl-CoA, is a potent inhibitor of this enzyme, exhibiting both reversible and irreversible inhibition. nih.gov The reversible inhibition is likely due to it being a poor substrate for the enzyme. nih.gov Another related compound, 3,4-pentadienoyl-CoA, acts as a weak inhibitor of 3-ketoacyl-CoA thiolase. nih.gov

Reductases play a significant role in the metabolism of pentenoyl-CoA derivatives, particularly in biosynthetic pathways. One such enzyme is 5-carboxy-2-pentenoyl-CoA reductase. This enzyme is a key component of the reverse adipate (B1204190) degradation pathway (RADP), which is being explored for the biosynthesis of valuable chemicals like adipic acid. researchgate.netnih.gov In this pathway, 5-carboxy-2-pentenoyl-CoA reductase catalyzes the conversion of 5-carboxy-2-pentenoyl-CoA to adipyl-CoA. wipo.int

Research has focused on improving the catalytic efficiency of this reductase through protein engineering. Site-directed mutagenesis of the active site residues of 5-carboxy-2-pentenoyl-CoA reductase from Thermobifida fusca has led to mutants with significantly higher enzymatic activity and lower Km values, resulting in increased production of adipic acid. researchgate.net

Another class of relevant enzymes are the trans-2-enoyl-CoA reductases. These enzymes can reduce the double bond in α,β-unsaturated acyl-CoAs. Engineered trans-enoyl-CoA reductases have been shown to catalyze the conversion of 5-carboxy-2-pentenoyl-CoA into adipyl-CoA. wipo.int

Regulatory Aspects of C5:1 Coenzyme a Thioester Homeostasis

Allosteric Regulation of Enzyme Activity by Coenzyme A and its Thioesters

(C5:1) Coenzyme A, as a member of the acyl-CoA family, is a key allosteric regulator of several metabolic enzymes, thereby controlling metabolic fluxes in response to cellular energy status. nih.gov Acyl-CoAs can either activate or inhibit enzyme activity, allowing for rapid adjustments in metabolic pathways.

Long-chain fatty acyl-CoA esters are known to allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov This inhibition reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyl-transferase 1 (CPT1), promoting the transport of fatty acyl-CoAs into the mitochondria for β-oxidation. nih.gov While the specific effects of (C5:1) Coenzyme A on ACC are not extensively documented, it is plausible that as a short-chain acyl-CoA, it participates in the broader regulatory network of fatty acid metabolism.

Furthermore, Coenzyme A and its thioesters modulate the activity of pantothenate kinase, the rate-limiting enzyme in CoA biosynthesis. nih.gov Nonesterified Coenzyme A (CoASH) is a more potent inhibitor of pantothenate kinase than its thioesters, indicating a feedback mechanism that controls the size of the cellular CoA pool. nih.gov This regulation ensures that the synthesis of CoA is tightly coupled to the cell's metabolic needs. nih.gov

The table below summarizes the allosteric regulation of key enzymes by Coenzyme A and its thioesters.

| Enzyme | Regulator | Effect | Metabolic Pathway |

| Acetyl-CoA Carboxylase (ACC) | Long-chain acyl-CoAs | Inhibition | Fatty Acid Synthesis |

| Carnitine Palmitoyl-Transferase 1 (CPT1) | Malonyl-CoA (production influenced by acyl-CoAs) | Inhibition | Fatty Acid Oxidation |

| Pantothenate Kinase | Coenzyme A (CoASH) | Inhibition | Coenzyme A Biosynthesis |

| Pyruvate (B1213749) Dehydrogenase Complex | Acetyl-CoA | Inhibition | Krebs Cycle |

| Pyruvate Carboxylase | Acetyl-CoA | Activation | Gluconeogenesis |

Modulation of Gene Expression and Transcriptional Control by Acyl-CoAs

Acyl-CoAs, including (C5:1) Coenzyme A, play a significant role in the regulation of gene expression by directly binding to and modulating the activity of transcription factors. nih.govresearchgate.net This mechanism provides a direct link between the metabolic state of the cell and the expression of genes involved in metabolic pathways.

In mammals, the transcription factor Hepatocyte Nuclear Factor 4α (HNF-4α) has been shown to bind long-chain acyl-CoAs. nih.gov This binding can modulate the transcriptional activity of HNF-4α, thereby influencing the expression of genes involved in fatty acid metabolism. nih.gov Similarly, peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are activated by fatty acids and their derivatives, leading to the transcriptional regulation of genes involved in lipid metabolism. nih.gov

The table below details examples of transcription factors whose activity is modulated by acyl-CoAs.

| Transcription Factor | Modulating Acyl-CoA | Organism | Effect on Gene Expression |

| FadR | Long-chain acyl-CoA | Escherichia coli | Prevents DNA binding, leading to de-repression of fatty acid degradation genes. nih.gov |

| HNF-4α | Long-chain acyl-CoA | Mammals | Modulates transcriptional activation of fatty acid metabolism genes. nih.gov |

| PPARα | Fatty acids and derivatives | Mammals | Activation leads to increased expression of genes for peroxisomal and mitochondrial β-oxidation. nih.gov |

| SREBP-1c | Insulin (regulates acyl-CoA levels) | Mammals | Upregulates genes for fatty acid synthesis, including GPAT1. nih.govresearchgate.net |

Post-Translational Modifications Mediated by Coenzyme A Derivatives

Coenzyme A and its thioesters are integral to various post-translational modifications (PTMs) that regulate protein function, stability, and localization. imrpress.comnih.gov These modifications are crucial for cellular signaling and metabolic regulation.

Protein CoAlation: Mechanisms and Functional Implications

Protein CoAlation is a recently discovered post-translational modification where Coenzyme A forms a disulfide bond with a cysteine residue on a target protein. researchgate.netportlandpress.com This modification is induced by oxidative or metabolic stress and serves a protective function by preventing the irreversible oxidation of cysteine thiols. portlandpress.comnih.gov

The functional consequences of CoAlation include the modulation of enzyme activity, changes in protein conformation, and altered subcellular localization. portlandpress.commdpi.com For instance, the CoAlation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Staphylococcus aureus inhibits its enzymatic activity and protects a catalytic cysteine from overoxidation. nih.gov While the specific targets of CoAlation by (C5:1) Coenzyme A are yet to be fully elucidated, it is likely that this short-chain acyl-CoA participates in this redox-sensitive signaling pathway.

Bioinformatic analyses have revealed that CoAlated proteins are predominantly involved in metabolic processes, stress responses, and protein synthesis. researchgate.netmdpi.com

Protein Acetylation: Impact on Protein Stability and Function

Protein acetylation, the transfer of an acetyl group from acetyl-CoA to a protein, is a widespread post-translational modification that affects a vast number of proteins in eukaryotes. creative-proteomics.comcreative-proteomics.com This modification can occur on the N-terminus of a protein (N-terminal acetylation) or on the epsilon-amino group of lysine (B10760008) residues (lysine acetylation). creative-proteomics.comfrontiersin.org

N-terminal acetylation is one of the most common protein modifications in humans, affecting over 80% of proteins. creative-proteomics.comwikipedia.org It plays a crucial role in protein stability, with the N-terminal acetyl group acting as a degradation signal or protecting the protein from degradation. creative-proteomics.comfrontiersin.org Lysine acetylation neutralizes the positive charge of the lysine residue, which can alter protein conformation, protein-protein interactions, and enzyme activity. creative-proteomics.comfrontiersin.org

The table below summarizes the types of protein acetylation and their general functions.

| Type of Acetylation | Donor Molecule | Target Residue | General Functional Implications |

| N-terminal Acetylation | Acetyl-CoA | α-amino group of the N-terminal amino acid | Protein stability, subcellular localization, protein synthesis. creative-proteomics.comwikipedia.org |

| Lysine Acetylation | Acetyl-CoA | ε-amino group of lysine | Regulation of enzyme activity, protein-protein interactions, protein stability, gene expression. creative-proteomics.comfrontiersin.org |

Epigenetic Regulation through Histone Acetylation by Acyl-CoAs

Histone acetylation is a key epigenetic modification that plays a central role in the regulation of gene expression. imrpress.com The transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the histones. pnas.org This reduces the affinity between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure that is accessible to transcription factors and the transcriptional machinery. creative-proteomics.compnas.org

The availability of nuclear acetyl-CoA, derived from various metabolic pathways, directly links the metabolic state of the cell to epigenetic regulation and gene expression. frontiersin.orgresearchgate.net For example, high levels of acetyl-CoA can promote histone acetylation and the expression of genes involved in cell growth and proliferation. pnas.orgbiologists.com While acetyl-CoA is the primary acyl donor for histone acetylation, other short-chain acyl-CoAs can also be utilized by certain HATs, leading to other types of histone acylation that further diversify the epigenetic landscape. biologists.com The role of (C5:1) Coenzyme A in histone acylation is an area of ongoing research, but it is plausible that as a short-chain acyl-CoA, it could serve as a substrate for histone acyltransferases, thereby influencing chromatin structure and gene expression.

Advanced Methodologies for Research on C5:1 Coenzyme a Thioesters

In Vitro Enzymatic Assay Development and Optimization

In vitro enzymatic assays are fundamental tools for characterizing the enzymes that metabolize (C5:1) Coenzyme A and for screening potential inhibitors. researchgate.net These assays allow for the detailed study of enzyme kinetics and substrate specificity in a controlled environment.

The development of a robust enzymatic assay requires careful optimization of various parameters, including substrate and enzyme concentrations, pH, and temperature, to ensure accurate and reproducible results. mdpi.com For acyl-CoA-metabolizing enzymes, several assay formats can be employed.

One common strategy relies on monitoring the activity of acyl-CoA dehydrogenases (ACADs), which are a family of enzymes involved in fatty acid and amino acid catabolism. nih.gov The gold standard for measuring ACAD activity is the anaerobic ETF fluorescence reduction assay, which follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD. nih.gov More accessible microplate-based versions of this assay have been developed, which are advantageous for high-throughput screening. nih.gov

Another approach involves directly measuring the conversion of the acyl-CoA substrate to its product using HPLC or mass spectrometry. nih.gov While this method offers high specificity, it can be more labor-intensive and may require the synthesis of product standards that are not commercially available. nih.gov

For enzymes like acyl-CoA synthetases or acyltransferases, coupled enzymatic assays are often used. mdpi.com In these assays, the product of the primary reaction is used as a substrate in a secondary reaction that produces a readily detectable signal, such as a change in absorbance or fluorescence. mdpi.com For example, a spectrophotometric assay for acetyl-CoA involves a two-step coupled enzymatic reaction. mdpi.com

The optimization of these assays is crucial for their application in drug discovery and metabolic research. For instance, cell-based assays have been developed to screen for inhibitors of enzymes like monoacylglycerol acyltransferase 2 (MGAT2) by measuring the accumulation of triglycerides in response to a substrate. researchgate.net

Table 3: Comparison of In Vitro Enzymatic Assay Strategies for Acyl-CoA Metabolism

| Assay Strategy | Principle | Advantages | Disadvantages | Source |

| ETF Fluorescence Reduction Assay | Measures the reduction of ETF by an acyl-CoA dehydrogenase. | Gold standard for ACAD activity, high specificity. | Requires anaerobic conditions and purified ETF. | nih.gov |

| HPLC/Mass Spectrometry-based Assay | Directly quantifies the conversion of substrate to product. | High specificity, directly measures product formation. | Requires expensive equipment, standards may not be available. | nih.gov |

| Coupled Enzymatic Assay | Links the primary enzymatic reaction to a secondary, signal-producing reaction. | Can be adapted for high-throughput screening, uses common lab equipment. | Indirect measurement, potential for interference from other cellular components. | mdpi.com |

| Cell-based Accumulation Assay | Measures the accumulation of a downstream product in cells. | Reflects activity in a more physiological context. | More complex, potential for off-target effects. | researchgate.net |

Genetic Engineering and Synthetic Biology Approaches for Pathway Elucidation and Optimization

Genetic engineering and synthetic biology provide powerful tools to investigate and manipulate the metabolic pathways involving (C5:1) Coenzyme A. nih.govfrontiersin.org These approaches allow for the elucidation of gene function, the identification of rate-limiting steps, and the optimization of pathways for the production of valuable chemicals. frontiersin.orgfrontiersin.org

By overexpressing or knocking out specific genes, researchers can study the impact on the intracellular pools of acyl-CoAs and other metabolites. nih.gov For example, the overexpression of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis, has been explored to increase lipid production, although with mixed results. nih.gov Such studies help to clarify the complex regulation of metabolic networks.

Synthetic biology approaches enable the construction of novel metabolic pathways or the rewiring of existing ones. This can involve the heterologous expression of genes from different organisms to introduce new enzymatic activities. For instance, engineering the C5 pathway for 5-aminolevulinic acid (5-ALA) production in E. coli has involved the co-overexpression of genes from different bacterial species. researchgate.net

These techniques are often guided by data from metabolomic and fluxomic analyses, which can identify metabolic bottlenecks and suggest targets for genetic modification. nih.govfrontiersin.org For example, ¹³C-MFA can reveal the distribution of fluxes at key branch points, such as the acetyl-CoA node, guiding efforts to redirect carbon flow towards a desired product. embopress.org

The development of sophisticated genetic tools, such as CRISPR-Cas9, has further enhanced the ability to precisely edit genomes and fine-tune gene expression. These tools can be used to create libraries of mutants for high-throughput screening or to systematically optimize entire metabolic pathways.

Table 4: Genetic Engineering Strategies for Modifying Acyl-CoA Metabolism

| Strategy | Description | Example Application | Source |

| Gene Overexpression | Increasing the expression of a specific gene to boost the activity of an enzyme. | Overexpression of acetyl-CoA carboxylase (ACCase) to increase fatty acid synthesis. | nih.gov |

| Gene Knockout/Deletion | Removing a gene to eliminate an enzymatic activity or a regulatory protein. | Deletion of genes in competing pathways to increase the availability of precursors like malonyl-CoA. | google.com |

| Heterologous Gene Expression | Introducing a gene from a different organism to create a new metabolic capability. | Co-overexpression of hemA and hemL from different bacteria in E. coli for 5-ALA production. | researchgate.net |

| Pathway Rewiring | Modifying existing metabolic pathways to alter the flow of metabolites. | Redirecting carbon flux from glycolysis to the pentose (B10789219) phosphate (B84403) pathway. | frontiersin.org |

| CRISPR-Cas9 Genome Editing | Precisely modifying the genome to alter gene expression or function. | Systematic optimization of metabolic pathways for enhanced production of target compounds. | - |

Development and Application of Genetically Encoded Biosensors for Intracellular Coenzyme A Pool Measurement

Genetically encoded biosensors are revolutionary tools that allow for the real-time, in vivo measurement of metabolite concentrations within living cells, including the various pools of Coenzyme A and its thioesters. nih.govbiorxiv.orgnih.govbiorxiv.org These biosensors are typically fusion proteins that combine a metabolite-binding domain with a fluorescent reporter protein, such as green fluorescent protein (GFP). biorxiv.orgnih.govbiorxiv.org

The binding of the target metabolite to the sensor protein induces a conformational change that alters the fluorescence properties of the reporter, providing a direct readout of the metabolite's concentration. biorxiv.orgnih.govbiorxiv.org Several types of biosensors have been developed for Coenzyme A and its derivatives:

FRET-based sensors: These sensors utilize Förster Resonance Energy Transfer (FRET) between two fluorescent proteins. The binding of the metabolite changes the distance or orientation between the two fluorophores, leading to a change in the FRET signal. A FRET sensor for long-chain acyl-CoAs has been developed based on the interaction between ABHD5 and Perilipin 5. nih.govnih.gov

Single-fluorophore sensors: These sensors use a single circularly permuted fluorescent protein (cpGFP) inserted into a metabolite-binding protein. Metabolite binding alters the chromophore environment, resulting in a change in fluorescence intensity. An acetyl-CoA biosensor has been engineered from the bacterial protein PanZ and cpGFP. biorxiv.orgnih.govbiorxiv.org

Split-luciferase sensors: These biosensors use a split-luciferase system where the two halves of the enzyme are brought together upon metabolite binding, restoring enzymatic activity and producing a luminescent signal. A malonyl-CoA biosensor has been developed using this principle. acs.org

These biosensors can be targeted to specific subcellular compartments, such as the cytoplasm, mitochondria, or nucleus, by adding localization signals. biorxiv.orgnih.govbiorxiv.org This allows for the investigation of the spatial and temporal dynamics of Coenzyme A pools, which is crucial for understanding their distinct roles in different cellular processes. biorxiv.orgnih.govbiorxiv.org The development of these biosensors represents a significant advancement in our ability to study the intricate regulation of Coenzyme A metabolism in living systems. nih.govresearchgate.net

Table 5: Genetically Encoded Biosensors for Coenzyme A and its Derivatives

| Biosensor Name/Type | Target Metabolite | Principle of Operation | Key Features | Source |

| ABHD5-PLIN5 FRET sensor | Long-chain acyl-CoAs | FRET between two fluorescent proteins. | Allows for dynamic imaging of intracellular LC-acyl-CoAs. | nih.govnih.gov |

| PancACe | Acetyl-CoA | Single circularly permuted GFP. | Selective for acetyl-CoA, can be targeted to subcellular compartments. | nih.gov |

| Malibu | Malonyl-CoA | Excitation-ratiometric single-fluorophore. | Specific for malonyl-CoA, can be used in bacteria and mammalian cells. | acs.org |

| CoA-Snifit | Coenzyme A | Semisynthetic FRET-based sensor. | Measures CoA levels in different organelles of mammalian cells. | nih.govresearchgate.net |

Broader Biological and Cellular Context of C5:1 Coenzyme a Thioester Research

Role in Cellular Homeostasis and Metabolic Flux Control

Coenzyme A thioesters are pivotal in maintaining cellular homeostasis and controlling metabolic flux. They function as critical intermediates that connect various metabolic pathways, ensuring the cell can adapt to changing energy demands and nutrient availability.

Long-chain acyl-CoA esters are key players in lipid metabolism, serving as substrates for both energy production through β-oxidation and the synthesis of complex lipids like phospholipids (B1166683) and triglycerides essential for membrane structure and energy storage. creative-proteomics.comresearchgate.netnih.gov The activation of fatty acids by converting them into their acyl-CoA form is a necessary step before they can be metabolized. wjgnet.com This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs). wjgnet.commdpi.com

The concentration of different CoA derivatives helps to regulate the flow of metabolites through pathways like the citric acid (TCA) cycle. For instance, acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a primary substrate for the TCA cycle, a central pathway for cellular energy generation. asm.orgcreative-proteomics.com The balance between different acyl-CoAs can therefore direct substrates towards either energy generation or biosynthetic processes, highlighting their role as key regulators of metabolic flux. scbt.comimrpress.com Dysregulation in the biosynthesis of CoA can disrupt fatty acid metabolism, leading to the accumulation of certain metabolites and a reduction in the substrate pool for energy production. imrpress.com

Key Metabolic Roles of Coenzyme A Thioesters

| CoA Derivative | Primary Metabolic Function | Key Pathway(s) |

|---|---|---|

| Acetyl-CoA | Central molecule in metabolism, transfers acetyl groups. | Citric Acid (TCA) Cycle, Fatty Acid Synthesis, Cholesterol Synthesis. nih.govasm.org |

| Long-Chain Acyl-CoA | Activation and transport of fatty acids for energy or storage. | β-oxidation, Triglyceride & Phospholipid Synthesis. creative-proteomics.comnih.gov |

| Malonyl-CoA | Committed step in fatty acid synthesis; inhibits fatty acid oxidation. | Fatty Acid Synthesis. nih.govimrpress.com |

| Succinyl-CoA | Intermediate in the TCA cycle and heme synthesis. | Citric Acid (TCA) Cycle, Heme Synthesis. numberanalytics.com |

Interplay between Coenzyme A Metabolites and Coenzyme A-Associated Proteins (CAPs)

The diverse functions of CoA and its derivatives are mediated through their interactions with a group of functionally important proteins known as Coenzyme A-Associated Proteins (CAPs). researchgate.netnih.gov These proteins are crucial for fulfilling the biological activities of CoA metabolites. researchgate.net

CAPs bind to CoA and its various forms, helping to coordinate their intracellular flux, transport, and protect them from hydrolysis. researchgate.netresearchgate.net Research indicates that CAPs are evolutionarily conserved and possess specific structural characteristics, such as ordered and hydrophobic conformations, that facilitate their interaction with CoA. researchgate.netnih.gov This interplay is indispensable for processes like fatty acid biosynthesis, β-oxidation, and glycerolipid synthesis. researchgate.netnih.gov The levels of CoA can differ significantly between cell types and subcellular compartments, suggesting that the corresponding set of interacting CAPs may also vary. researchgate.net

Characteristics of Coenzyme A-Associated Proteins (CAPs)

| Characteristic | Description |

|---|---|

| Binding Affinity | Possess specific binding regions for CoA and its derivatives. nih.gov |

| Evolutionary Conservation | Highly conserved across different species, from bacteria to humans. researchgate.netnih.gov |

| Structural Features | Tend to exhibit ordered and hydrophobic structural conformations. nih.gov |

| Functional Roles | Involved in metabolism, allosteric interactions, gene expression, and post-translational modifications. researchgate.net |

| Network Properties | Tend to be densely located within protein-protein interaction networks. nih.gov |

Emerging Unconventional Functions of Coenzyme A and its Derivatives

Beyond their well-established roles as metabolic cofactors, CoA and its derivatives exhibit unconventional functions, acting as key players in antioxidant defense and cellular signaling. researchgate.netnih.govnih.gov

A novel and critical function of CoA is its role in cellular antioxidant defense. researchgate.net This is primarily achieved through a post-translational modification known as protein CoAlation. researchgate.netnih.gov Under conditions of oxidative or metabolic stress, the thiol group (-SH) of CoA can form a disulfide bond with oxidized cysteine residues on various proteins. mdpi.com This process protects the protein thiols from irreversible overoxidation. nih.govmdpi.com

Protein CoAlation is a reversible process, suggesting it is a dynamic regulatory mechanism. mdpi.com It is hypothesized that under normal conditions, CoA's primary role is metabolic, but it switches to function as a major antioxidant in response to stress. This protective mechanism has been observed in both bacteria and mammalian cells, where over 2,000 proteins have been identified as targets for CoAlation. mdpi.com

CoA and its thioesters are emerging as important signaling molecules that regulate a variety of cellular processes. researchgate.netnih.gov Acetyl-CoA, for example, is the acetyl group donor for the acetylation of proteins, including histones. creative-proteomics.comasm.org This modification can alter chromatin structure and regulate gene expression, directly linking the cell's metabolic state to its transcriptional activity. asm.orgunil.ch

Long-chain acyl-CoAs can act as signaling molecules that regulate ion channels, enzymes, and gene expression. researchgate.net The interplay between CoA levels and signaling pathways allows cells to respond to nutrient availability and stress. creative-proteomics.com Furthermore, CoA and its derivatives can directly regulate the activity of proteins through allosteric mechanisms, influencing pathways involved in cell growth, proliferation, and survival. nih.govresearchgate.net

Roles in Antioxidant Defense Mechanisms

Implications of Coenzyme A Thioester Dysregulation in Metabolic Aberrations

The precise regulation of CoA thioester levels is critical for health, and its dysregulation is implicated in a range of metabolic diseases. researchgate.netimrpress.com Alterations in the homeostasis of these metabolites can disrupt cellular physiology, leading to impaired energy production, the accumulation of toxic intermediates, and the disruption of critical metabolic pathways. numberanalytics.comnih.gov

Abnormal CoA metabolism is linked to serious human pathologies, including cancer, diabetes, cardiovascular diseases, and neurodegeneration. researchgate.netimrpress.comnih.gov For example, many cancer cells exhibit altered metabolism, and the enzymes that govern acetyl-CoA metabolism are often overexpressed in various cancers. imrpress.comimrpress.com In neurodegenerative diseases, the disruption of CoA-dependent processes like energy production and heme synthesis can be critical for neuronal health. numberanalytics.com Genetic defects in CoA biosynthesis can lead to a group of disorders known as neurodegeneration with brain iron accumulation (NBIA). researchgate.net

Diseases Associated with Coenzyme A Thioester Dysregulation

| Disease Category | Mechanism of Dysregulation | Associated CoA Derivatives |

|---|---|---|

| Cancer | Altered metabolic pathways (e.g., Warburg effect), overexpression of CoA-related enzymes. imrpress.comimrpress.com | Acetyl-CoA, HMG-CoA. imrpress.com |

| Neurodegenerative Diseases | Impaired energy production, disruption of heme synthesis, defective CoA biosynthesis. numberanalytics.comresearchgate.net | Acetyl-CoA, Succinyl-CoA. numberanalytics.com |

| Metabolic Syndrome | Alterations in energy metabolism and lipid synthesis. numberanalytics.com | Succinyl-CoA, Long-Chain Acyl-CoAs. creative-proteomics.comnumberanalytics.com |

| Cardiovascular Diseases | Dyslipidemia from elevated triglycerides due to impaired fatty acid oxidation. imrpress.com | Malonyl-CoA, Acetyl-CoA. imrpress.com |

Future Directions in C5:1 Coenzyme a Thioester Research

Elucidation of Novel Enzymatic Activities and Uncharacterized Metabolic Pathways

A primary focus of future research will be the discovery and characterization of new enzymatic activities that utilize (C5:1) Coenzyme A and other short-chain acyl-CoAs. While its role as a substrate for β-methylcrotonyl-coenzyme A carboxylase (MCCase) is well-established, the full spectrum of its interactions within the cellular enzymatic landscape remains to be explored.

Researchers are actively searching for novel enzymes that may act upon (C5:1) Coenzyme A, potentially revealing previously unknown metabolic pathways or alternative routes for known pathways. For instance, the identification of mesaconyl-coenzyme A hydratase has shed light on its role in the 3-hydroxypropionate (B73278) cycle and the ethylmalonyl-CoA pathway in bacteria. nih.govresearchgate.net The discovery of such enzymes is crucial for a complete understanding of carbon metabolism and its regulation.

Future investigations will likely involve a combination of approaches:

Biochemical assays: Using (C5:1) Coenzyme A lithium salt as a substrate to screen for enzymatic activities in various cell extracts and purified protein fractions. chemdad.com

Genetic and molecular techniques: Identifying genes that, when mutated, lead to alterations in the metabolism of (C5:1) Coenzyme A, thereby pointing to the enzymes involved.

Structural biology: Determining the three-dimensional structures of enzymes in complex with (C5:1) Coenzyme A to understand the molecular basis of their interaction and catalysis.

Comprehensive Understanding of the Specific Biological and Regulatory Roles of Individual (C5:1) Coenzyme A Isomers

The structural diversity of Coenzyme A derivatives, including different isomers, plays a critical role in their biological function. The branched-chain structure and conjugated double bond of the β-methylcrotonyl group in (C5:1) Coenzyme A create distinct steric and electronic properties compared to linear acyl-CoAs. These differences influence their interaction with enzymes and their roles in metabolic regulation.

Future research will aim to dissect the specific roles of different (C5:1) Coenzyme A isomers and other short-chain acyl-CoA isomers. This includes understanding how the cell distinguishes between these closely related molecules and how their relative concentrations are controlled to regulate metabolic flux. For example, the study of different acylcarnitine isomers, which are derived from their corresponding acyl-CoAs, highlights the importance of precise molecular identification in understanding metabolic pathways. nih.gov

Key research questions in this area include:

How do different isomers of (C5:1) Coenzyme A and other short-chain acyl-CoAs differentially regulate enzyme activity?

What are the specific transport mechanisms for these different isomers across cellular compartments?

Integration of Multi-Omics Data for Systems-Level Metabolic Mapping and Predictive Modeling

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to study metabolism at a systems level. Integrating these large datasets is essential for constructing comprehensive metabolic maps and developing predictive models of cellular behavior. frontiersin.orgbiorxiv.org

Future research will increasingly rely on multi-omics approaches to understand the complex network of reactions involving (C5:1) Coenzyme A. By combining data on gene expression, protein abundance, and metabolite levels, researchers can create more accurate and dynamic models of metabolic pathways. oup.comnih.gov These models can then be used to predict how perturbations in the system, such as changes in nutrient availability or genetic mutations, will affect the flow of metabolites through pathways involving (C5:1) Coenzyme A. nih.gov

The development of computational tools and pipelines specifically designed for the integration of multi-omics data will be crucial for this endeavor. oup.comnih.govspringernature.com These tools will enable researchers to:

Identify novel connections between genes, proteins, and metabolites in Coenzyme A-related pathways.

Simulate the effects of therapeutic interventions that target these pathways.

Gain a deeper understanding of the metabolic reprogramming that occurs in diseases such as cancer and inherited metabolic disorders. embopress.org

Development of Advanced Technologies for In Vivo Monitoring and Perturbation of Coenzyme A Metabolism

A significant challenge in metabolic research is the ability to monitor and manipulate the levels of specific metabolites within living cells and organisms in real-time. The development of advanced technologies to achieve this is a key area of future research.

For Coenzyme A metabolism, this includes the creation of novel biosensors that can specifically detect (C5:1) Coenzyme A and other acyl-CoAs with high sensitivity and spatial resolution. Recently, a biosensor for long-chain acyl-CoAs has been developed, demonstrating the feasibility of this approach. nih.gov Similar tools for short-chain acyl-CoAs would be invaluable for studying their dynamic changes in response to various stimuli.

Furthermore, techniques for the targeted perturbation of Coenzyme A metabolism are being refined. This includes the use of genetic tools like CRISPR/Cas9 to precisely alter the expression of enzymes involved in (C5:1) Coenzyme A metabolism, as well as the development of small molecule inhibitors or activators of these enzymes. embopress.org Advanced imaging techniques, such as hyperpolarized magnetic resonance spectroscopy, are also being employed to non-invasively monitor metabolic fluxes in vivo, providing new insights into processes like the cycling of acetyl-CoA and acetylcarnitine in the heart. ahajournals.org

These technological advancements will allow for a more dynamic and precise investigation of the roles of (C5:1) Coenzyme A in cellular function and disease, paving the way for new diagnostic and therapeutic strategies.

Q & A

Q. Recommended Techniques :

- HPLC-MS/MS : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid. Quantify via multiple reaction monitoring (MRM) transitions specific to CoA derivatives .

- UV Spectroscopy : Measure absorbance at 260 nm (ε = 15,400 M<sup>−1</sup>cm<sup>−1</sup>), but validate with enzymatic assays to confirm activity .

Matrix Effect Mitigation : - Sample Prep : Deproteinize using acetonitrile precipitation (3:1 v/v) to remove interfering proteins.

- Internal Standards : Use stable isotope-labeled CoA analogs (e.g., <sup>13</sup>C-CoA) for accurate quantification .

Advanced: How do storage conditions (temperature, pH, buffer composition) impact the long-term stability of (C5:1) Coenzyme A lithium salt, and what validated protocols exist for ensuring sample integrity?

- Temperature : Store lyophilized powder at −80°C for >1 year; reconstituted solutions retain activity for 1 month at −20°C. Avoid freeze-thaw cycles .

- pH : Use buffers at pH 6.0–7.4 (e.g., cacodylate or HEPES). Degradation accelerates above pH 8.0 (31% loss in 24 hours at pH 8) .

- Buffers : Avoid high concentrations of divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), which precipitate CoA derivatives. Use 1–5 mM EDTA to chelate metal ions .

Advanced: How can researchers resolve contradictions in reported enzymatic activity data when using (C5:1) Coenzyme A lithium salt across different experimental systems?

Q. Common Discrepancies :

- Salt-Specific Effects : Lithium ions may enhance or inhibit enzymes depending on system (e.g., FAS vs. polyketide synthases). Validate findings with alternative salts (e.g., sodium) .

- Matrix Complexity : Differences in cellular lysates vs. purified systems affect substrate accessibility. Use standardized matrices (e.g., lipid-free bovine serum albumin) to normalize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.